1-(2-Fluorophenyl)cyclopropane-1-carboxamide
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Overview
Description
1-(2-Fluorophenyl)cyclopropane-1-carboxamide is an organic compound with the molecular formula C₁₀H₁₀FNO It features a cyclopropane ring substituted with a fluorophenyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Fluorophenyl)cyclopropane-1-carboxamide can be synthesized through a multi-step process. One common method involves the nucleophilic substitution reaction starting from commercially available 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid. The steps include ester hydrolysis and subsequent nucleophilic substitution to introduce the fluorophenyl group . The reaction conditions typically involve the use of organic solvents such as tetrahydrofuran (THF) and reagents like triethylamine .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction conditions. The compound is usually produced in a sealed, dry environment to prevent contamination and degradation .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)cyclopropane-1-carboxamide undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction is crucial in the synthesis of the compound itself.
Oxidation and Reduction: These reactions can modify the functional groups attached to the cyclopropane ring.
Hydrolysis: The ester group in the precursor can be hydrolyzed to form the carboxamide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in organic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(2-Fluorophenyl)cyclopropane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-(4-Fluorophenyl)cyclopropane-1-carboxamide
- N-(4-Fluorophenyl)-1-(pyrrolidine-1-carbonyl)cyclopropane-1-carboxamide
Comparison: 1-(2-Fluorophenyl)cyclopropane-1-carboxamide is unique due to the position of the fluorophenyl group on the cyclopropane ring. This positional difference can significantly affect the compound’s chemical reactivity and biological activity. For instance, the 2-fluorophenyl group may provide different steric and electronic effects compared to the 4-fluorophenyl group, leading to variations in how the compound interacts with molecular targets .
Properties
IUPAC Name |
1-(2-fluorophenyl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c11-8-4-2-1-3-7(8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSJCSZZWGBCAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2F)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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